

Application Note: Advanced Detection of Aquaculture Dye Residues Using Crystal Violet-15N3

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Compound of Interest

Compound Name: *Crystal violet-15N3*

Cat. No.: *B12931095*

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Executive Summary

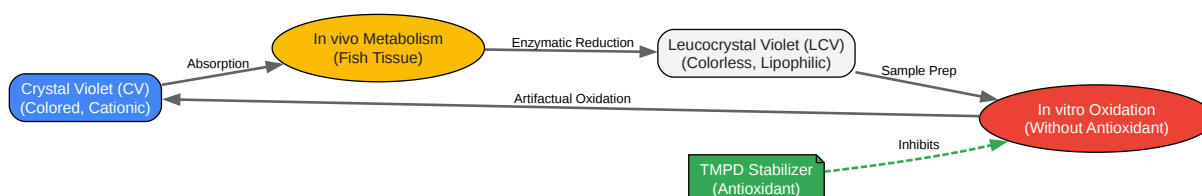
Triphenylmethane dyes, including Crystal Violet (CV) and Malachite Green (MG), have historically been utilized in aquaculture as highly effective, low-cost antimicrobial and antiparasitic agents. However, due to their potent mutagenic and carcinogenic properties, regulatory bodies globally enforce a strict zero-tolerance policy for these compounds in food-producing animals[1].

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Crystal Violet and its primary metabolite, Leucocrystal Violet (LCV), in complex seafood matrices[2]. By leveraging **Crystal Violet-15N3** as a stable isotope-labeled internal standard (SIL-IS) and employing a rigorous Polymer Cation Exchange (PCX) solid-phase extraction (SPE) workflow[3], this method eliminates matrix-induced ion suppression and prevents artifactual interconversion of the analytes.

Mechanistic Background & Rationale

The Metabolic Fate of Crystal Violet

Upon exposure, fish and shrimp rapidly absorb cationic Crystal Violet, which undergoes enzymatic reduction in vivo to form the colorless, lipophilic metabolite Leucocrystal Violet (LCV) [4]. Regulatory compliance requires the quantification of both the parent drug and its leuco-metabolite[5].



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Fig 1. Metabolic reduction of CV to LCV in vivo and the prevention of artifactual oxidation.

The Analytical Superiority of Crystal Violet-15N3

Quantifying trace residues in lipid-rich matrices like salmon or eel presents severe matrix effects. While deuterated internal standards (e.g., CV-d6) are frequently used, they are susceptible to deuterium-hydrogen exchange in acidic or basic aqueous environments, leading to signal loss and quantitative bias. Furthermore, the "isotope effect" can cause slight chromatographic retention time shifts between the deuterated standard and the native analyte.

Crystal Violet-15N3 incorporates the heavy

isotope directly into the three core amine groups of the triphenylmethane structure. This provides absolute chemical stability, zero isotopic exchange with the extraction solvent, and perfect co-elution with native CV, ensuring that the internal standard accurately corrects for localized ion suppression at the exact moment of electrospray ionization.

Mitigating Artifactual Oxidation

LCV is highly unstable in vitro. During rigorous homogenization and extraction, ambient oxygen and matrix peroxidases can spontaneously oxidize LCV back into CV, artificially inflating CV concentrations and skewing the metabolic ratio. To establish a self-validating protocol,

N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD) is introduced immediately during tissue homogenization[3]. TMPD acts as a sacrificial electron donor, preserving the endogenous LCV concentration throughout the workflow.

Materials and Reagents

- Analytical Standards: Crystal Violet (CV), Leucocrystal Violet (LCV), and **Crystal Violet-15N3** (IS) (Purity >99%).
- Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate, and Ammonium Hydroxide.
- Stabilizer: TMPD dihydrochloride (1 mg/mL in methanol)[3].
- Extraction Buffer: McIlvaine's buffer (0.1 M citric acid and 0.2 M sodium phosphate dibasic, pH ~3.0)[3].
- SPE Cartridges: Polymer Cation Exchange (PCX) or Strong Cation Exchange (SCX) cartridges (60 mg / 3 mL)[2][3].

Experimental Methodology (Self-Validating Protocol)

Sample Preparation & Extraction

Causality Check: McIlvaine's buffer provides an acidic environment that denatures tissue proteins and ensures both CV and LCV are fully protonated for downstream cation exchange[3].

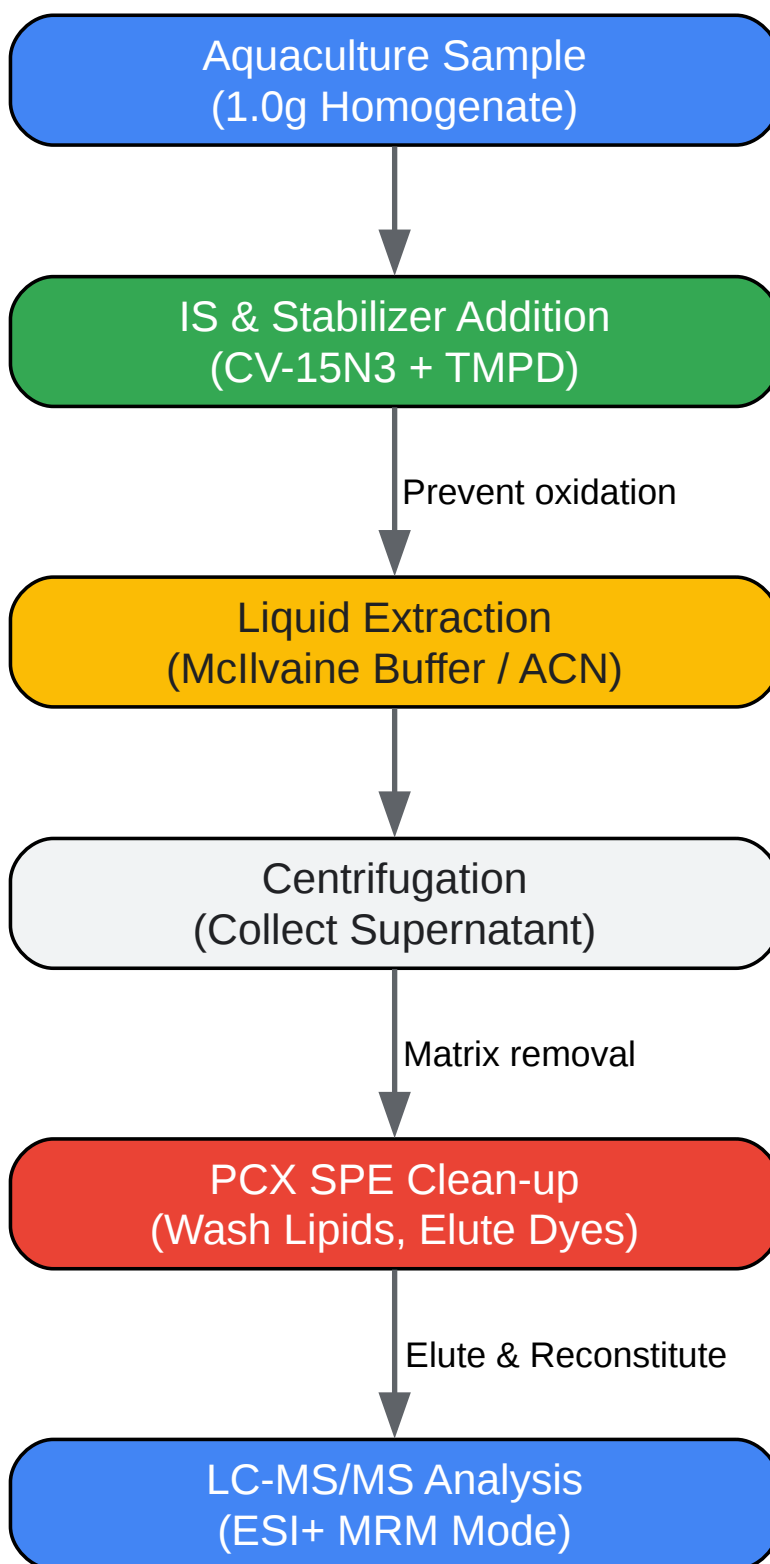
- Weigh 1.00 ± 0.02 g of highly homogenized aquaculture tissue into a 50 mL polypropylene centrifuge tube.
- Spike the sample with 50 μ L of the CV-15N3 internal standard working solution (100 ng/mL).
- Critical Step: Immediately add 50 μ L of TMPD solution to halt any ex vivo oxidation of LCV[3].
- Add 10 mL of McIlvaine's buffer:Acetonitrile (1:1 v/v) extraction solvent.

- Vortex vigorously for 2 minutes, followed by centrifugation at 4500 rpm for 5 minutes at 4°C[3].
- Decant the supernatant into a clean tube. Repeat the extraction on the pellet with an additional 5 mL of extraction solvent, centrifuge, and pool the supernatants.

Solid-Phase Extraction (SPE) Clean-up

Causality Check: Fish extracts are rich in phospholipids that foul LC columns. The PCX cartridge utilizes a dual-retention mechanism. The polymeric backbone captures the hydrophobic triphenylmethane rings, while the sulfonic acid groups form strong ionic bonds with the cationic amines of CV and protonated LCV[2][3].

- Conditioning: Pass 3 mL of MeOH followed by 3 mL of LC-MS grade water through the PCX cartridge.
- Loading: Load the pooled tissue extract at a controlled flow rate of 1–2 mL/min.
- Washing: Wash with 3 mL of 0.1 M HCl, followed by 3 mL of MeOH. Note: The acidic wash removes neutral lipids and weak organic acids without disrupting the ionic bonds of the analytes.
- Drying: Apply vacuum (<-15 inHg) for 3 minutes to remove residual aqueous solvent.
- Elution: Elute the target analytes with 5 mL of 5% Ammonium Hydroxide in MeOH:Ethyl Acetate (1:1 v/v). Note: The high pH neutralizes the sulfonic acid groups and the analytes, breaking the ionic interaction.
- Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of Mobile Phase A:B (50:50 v/v).



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Fig 2. LC-MS/MS workflow for the extraction and quantification of CV and LCV from aquaculture tissue.

LC-MS/MS Analytical Conditions

Analyses are performed using a Triple Quadrupole Mass Spectrometer equipped with a Heated Electrospray Ionization (HESI) probe operating in positive ion mode[1].

- Analytical Column: C18 UHPLC Column (2.1 × 100 mm, 1.8 µm particle size).
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
- Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Data Presentation & Parameters

Table 1: Gradient Elution Profile

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B
0.0	0.4	90	10
1.0	0.4	90	10
5.0	0.4	10	90
7.0	0.4	10	90
7.1	0.4	90	10

| 10.0 | 0.4 | 90 | 10 |

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions To satisfy the 2002/657/EC directive for confirmatory methods, two transitions (quantifier and qualifier) are monitored for each analyte[2][6].

Analyte	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)	Dwell Time (ms)
Crystal Violet (CV)	372.2	356.2	340.2	50
Leucocrystal Violet (LCV)	374.3	358.2	343.2	50
Crystal Violet-15N3 (IS)	375.2	359.2	343.2	50

(Note: The +3 Da mass shift in the CV-15N3 precursor (375.2) and its respective product ions confirms the retention of the

labels during collision-induced dissociation[1][7].)

Quality Control & Validation

To ensure the protocol operates as a self-validating system:

- **Matrix-Matched Calibration:** Because absolute matrix removal is impossible, calibration curves (0.05 to 10.0 µg/kg) must be prepared using blank matrix extracts spiked post-extraction[1][6].
- **System Suitability:** A solvent blank and a matrix blank must be injected prior to the analytical sequence to verify the absence of carryover.
- **Recovery Criteria:** Utilizing CV-15N3, the corrected recovery for CV and LCV should consistently fall within the 90–110% range, with a Relative Standard Deviation (RSD) of <10%[3].

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